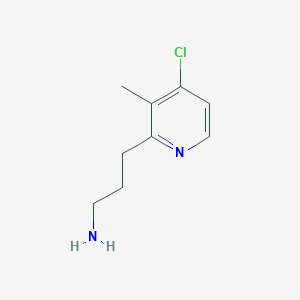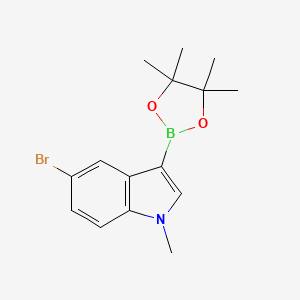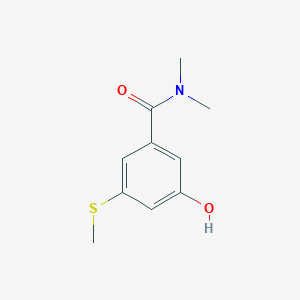
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of fine chemicals and research chemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar structure but different position of the trifluoromethyl group.
1-(4-Hydroxy-6-(methyl)pyridin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Hydroxy-6-(chloromethyl)pyridin-2-yl)ethan-1-one: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
2-acetyl-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(14)3-7(12-6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Clave InChI |
HWRPXPZPXRCUID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)C=C(N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)



![(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B14852977.png)






